L-Glucurono-3,6-lacton

Übersicht

Beschreibung

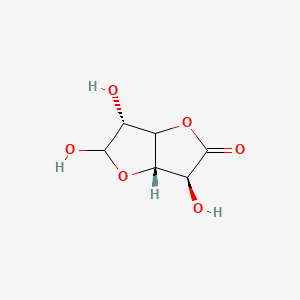

L-Glucurono-3,6-lactone, commonly known as glucuronolactone, is a naturally occurring chemical compound derived from glucose. It plays a vital role in the body’s detoxification process, aiding in the removal of toxins and waste products. This compound is integral to several biochemical processes within the human body and is a significant ingredient in various energy drinks and dietary supplements .

Wissenschaftliche Forschungsanwendungen

L-Glucurono-3,6-lactone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of polyhydroxybutyrate and other polymers.

Biology: Studied for its role in detoxification processes and its potential to enhance physical performance and mental alertness.

Medicine: Investigated for its effectiveness against conditions like hepatitis and its potential use in liver health supplements.

Industry: Commonly used in the formulation of energy drinks and dietary supplements due to its purported benefits in reducing fatigue and improving cognitive function

Wirkmechanismus

Target of Action

L-Glucurono-3,6-lactone, also known as glucuronolactone, is a naturally occurring chemical compound derived from glucose . It plays a vital role in the body’s detoxification process, aiding in the removal of toxins and waste products . The primary target of L-Glucurono-3,6-lactone is glucuronic acid, a key substance in the body’s process of detoxifying harmful compounds .

Mode of Action

Glucuronic acid conjugates with toxins to form glucuronides, which are more water-soluble and easier for the body to excrete . This detoxification process is essential for maintaining homeostasis and protecting the body from potentially harmful substances .

Biochemical Pathways

L-Glucurono-3,6-lactone serves as an intermediate in the glucuronate pathway, where it undergoes enzymatic conversion to ascorbic acid . It is a precursor molecule in the biosynthesis of ascorbic acid (vitamin C) in most living organisms, including plants and animals .

Pharmacokinetics

L-Glucurono-3,6-lactone is a white, crystalline powder with a molecular formula of C6H8O6 and a molecular weight of 176.12 g/mol . It has a melting point range of 176-178°C and is highly soluble in water, making it easy to incorporate into various liquid formulations . The compound exhibits strong stability under normal conditions, which contributes to its widespread use in commercial products .

Result of Action

L-Glucurono-3,6-lactone is primarily used in the formulation of energy drinks and dietary supplements due to its purported ability to enhance physical performance and mental alertness . Its detoxifying properties also make it a valuable ingredient in liver health supplements . It is believed to help reduce fatigue, improve mental clarity, and support overall energy levels .

Action Environment

The compound exhibits strong stability under normal conditions, which contributes to its widespread use in commercial products . It is highly soluble in water, making it easy to incorporate into various liquid formulations . This solubility and stability make it a versatile compound that can be used in a variety of environments, from dietary supplements to energy drinks .

Biochemische Analyse

Biochemical Properties

L-Glucurono-3,6-lactone participates in biochemical reactions as a precursor molecule in the biosynthesis of ascorbic acid . It interacts with various enzymes and proteins during this process . The nature of these interactions involves enzymatic conversion to ascorbic acid .

Cellular Effects

The effects of L-Glucurono-3,6-lactone on cells and cellular processes are primarily related to its role in the biosynthesis of ascorbic acid . Ascorbic acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-Glucurono-3,6-lactone exerts its effects through its conversion to ascorbic acid . This involves binding interactions with enzymes, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

Its role as a stable precursor in the biosynthesis of ascorbic acid suggests potential long-term effects on cellular function .

Metabolic Pathways

L-Glucurono-3,6-lactone is involved in the glucuronate pathway, where it interacts with various enzymes and cofactors . Its role in this pathway may influence metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Glucurono-3,6-lactone can be synthesized from L-glucuronic acid through intramolecular esterification. One common method involves the use of trifluoroacetic acid in water at 50°C for 2 hours, yielding a high purity product .

Industrial Production Methods: Industrial production of L-Glucurono-3,6-lactone often focuses on environmentally friendly processes. One such method involves the use of enzymatic processes to convert glucose derivatives into L-Glucurono-3,6-lactone with minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: L-Glucurono-3,6-lactone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glucaric acid.

Reduction: Controlled reduction can yield L-gulonic acid.

Substitution: It can participate in substitution reactions to form derivatives like glucuronides.

Common Reagents and Conditions:

Oxidation: Typically involves strong oxidizing agents like potassium permanganate.

Reduction: Often uses reducing agents such as sodium borohydride.

Substitution: Conditions vary depending on the desired derivative but often involve mild acidic or basic conditions.

Major Products:

Oxidation: Glucaric acid.

Reduction: L-gulonic acid.

Substitution: Various glucuronides, which are more water-soluble and easier for the body to excrete

Vergleich Mit ähnlichen Verbindungen

L-Glucurono-3,6-lactone is unique due to its specific role in detoxification and its presence in energy drinks and dietary supplements. Similar compounds include:

Glucaric acid: An oxidation product of L-Glucurono-3,6-lactone, also involved in detoxification.

L-gulonic acid: A reduction product, used in various biochemical pathways.

Glucuronides: Derivatives formed through substitution reactions, important for excretion of toxins

L-Glucurono-3,6-lactone stands out due to its stability, solubility in water, and its significant role in both detoxification and energy metabolism.

Eigenschaften

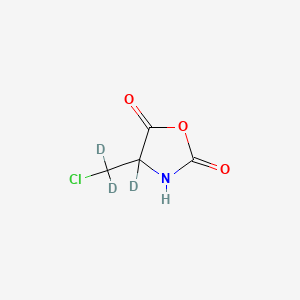

IUPAC Name |

(3R,6S,6aS)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3?,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLCQHRZUSEXNB-UCDXPBRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2C(C(C(=O)O2)O)OC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]12[C@@H](C(=O)OC1[C@H](C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747858 | |

| Record name | (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32449-80-2 | |

| Record name | (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

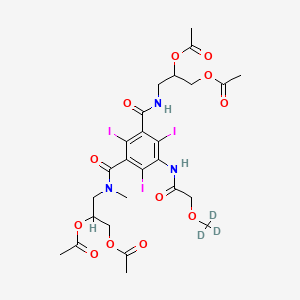

![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)